8-(Trifluoromethoxy)quinolin-5-amine
Description
Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational structure in a vast array of chemical and biological applications. rsc.orgbiointerfaceresearch.comnih.gov First isolated from coal tar in 1834, the quinoline scaffold is a prominent feature in many natural products, particularly alkaloids, and has become what many researchers term a "privileged structure" in medicinal chemistry. benthamdirect.comnih.gov Its versatility allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential. rsc.orgnih.gov
The importance of the quinoline motif is underscored by its presence in numerous commercially available drugs. nih.gov These compounds demonstrate a broad spectrum of pharmacological activities, including:
Antimalarial: Quinine, one of the earliest and most well-known quinoline-based drugs, and its synthetic analogues like chloroquine, mefloquine, and primaquine (B1584692), have been mainstays in the treatment of malaria. rsc.orgnih.gov
Antibacterial: The fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin, are widely used to treat various bacterial infections. rsc.orgrsc.org
Anticancer: Compounds such as camptothecin (B557342) and its derivatives (e.g., topotecan) are potent anticancer agents that function by inhibiting critical enzymes involved in cell division. rsc.orgnih.gov
Anti-inflammatory and Antiviral: Research has also highlighted the role of quinoline derivatives in developing agents with anti-inflammatory, antiviral, and other therapeutic properties. biointerfaceresearch.comnih.govnih.gov
The development of efficient synthetic routes to quinoline and its analogues is a continuous focus of research. rsc.orgresearchgate.net Classical methods like the Skraup, Combes, and Friedländer syntheses, along with modern catalytic and metal-free approaches, provide chemists with the tools to construct and functionalize this important heterocyclic system. rsc.orgresearchgate.net This ongoing synthetic exploration enables the creation of novel quinoline-based molecules for potential use in drug discovery and materials science. researchgate.net
Properties
IUPAC Name |
8-(trifluoromethoxy)quinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOFTNLLDXSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674749 | |
| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-53-6 | |
| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of 8 Trifluoromethoxy Quinolin 5 Amine As a Key Building Block
General Synthetic Strategies for Trifluoromethyl-Substituted Quinolines
The synthesis of quinolines substituted with trifluoromethyl (CF3) groups is of significant interest due to the unique properties these groups impart on the molecule, such as increased metabolic stability and lipophilicity. google.comacs.org General strategies typically involve either building the quinoline scaffold from precursors that already contain the CF3 group or introducing the CF3 group onto a pre-formed quinoline ring.
Construction of the Quinoline Scaffold
The quinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, can be constructed through several classic named reactions. nih.gov These methods often utilize anilines or substituted anilines as key starting materials. rsc.orgnih.gov The choice of method depends on the desired substitution pattern on the final quinoline product.
Key classical methods for quinoline synthesis include:
Skraup Synthesis: This method produces quinoline from the reaction of aniline (B41778), sulfuric acid, glycerol (B35011), and a mild oxidizing agent. rsc.org The reaction begins with the dehydration of glycerol to acrolein, which then reacts with aniline. rsc.org
Friedländer Synthesis: This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde containing an active α-methylene group in the presence of a base like sodium hydroxide. rsc.org It is a common method for preparing 2-substituted quinoline derivatives. rsc.org
Combes Synthesis: In this method, the condensation of an arylamine with a 1,3-dicarbonyl compound yields a β-amino enone, which is then cyclized under acidic conditions to form a 2,4-disubstituted quinoline. rsc.orgacs.orgrsc.org
Doebner-von Miller Synthesis: This reaction is a variation of the Skraup synthesis and can produce a wider range of substituted quinolines. It typically involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of a Lewis acid or protic acid. rsc.org
Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. rsc.org At lower temperatures, a β-amino acrylate (B77674) is formed, which cyclizes to a 4-quinolone. rsc.org At higher temperatures, the anilide is formed first, leading to a 2-quinolone upon cyclization. rsc.org
Modern approaches have also been developed, including transition-metal-catalyzed reactions and one-pot multicomponent strategies that offer high efficiency and tolerance for a wide range of functional groups. nih.govuni.lursc.org For instance, iron(III)-catalyzed cascade reactions between anilines, aldehydes, and nitroalkanes provide a simple, one-pot domino strategy for synthesizing substituted quinolines. uni.lu
Table 1: Overview of Classical Quinoline Synthesis Methods
| Synthesis Name | Reactants | Typical Conditions | Product Type |
|---|---|---|---|
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Heat | Unsubstituted or Substituted Quinolines |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, Compound with α-methylene group | Base (e.g., NaOH) | 2-Substituted Quinolines |
| Combes Synthesis | Arylamine, 1,3-Dicarbonyl Compound | Acid (e.g., H₂SO₄), Heat | 2,4-Disubstituted Quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid (e.g., HCl, Lewis Acid) | Substituted Quinolines |
| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Low Temp -> 4-Quinolone; High Temp -> 2-Quinolone | Hydroxyquinolines (Quinolones) |
Introduction of the Trifluoromethyl Group
The introduction of a trifluoromethyl group can be a critical step in the synthesis of target molecules. tdcommons.org This can be achieved through various trifluoromethylation reactions, which are broadly classified as radical, nucleophilic, or electrophilic. scispace.com Direct C-H trifluoromethylation of the quinoline ring is an ideal method as it avoids the need for pre-functionalized substrates. tdcommons.org
A common and effective strategy is to employ a starting aniline that is already substituted with a trifluoromethyl group. rsc.org For example, reacting a p-substituted aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate is a route used in a Conrad-Limpach cyclo-condensation approach. nih.gov The reaction of 4-(trifluoromethyl)aniline (B29031) with 1-methyl-4-butylthio-3-(benzoylthio)quinolinium chloride has also been reported to form a complex quinoline derivative. rsc.org This approach incorporates the CF3 group from the very beginning of the synthetic sequence.
Alternatively, halogenated quinoline intermediates can be used. The halogen atom, often at a reactive position, can be substituted with a trifluoromethyl group using various organometallic reagents and catalysts.
In some synthetic strategies, the trifluoromethyl group itself participates in the ring-forming reaction. google.com An anionically activated trifluoromethyl group, for instance, can serve as a synthon. Anions derived from substrates like 4-(trifluoromethyl)aniline can undergo fluoride (B91410) elimination to generate reactive intermediates that participate in cyclization reactions. Another approach utilizes a trifluoroacetamide (B147638) group as a source for the trifluoromethyl group in the synthesis of trifluoromethyl-substituted quinolines and isoquinolines.
Specific Synthetic Routes for 8-(Trifluoromethyl)quinolin-5-amine (B1353967)
While a specific, documented one-step synthesis for 8-(trifluoromethyl)quinolin-5-amine is not readily found in the surveyed literature, its preparation can be logically deduced through multi-step reaction pathways involving known chemical transformations.
Multi-step Reactions from Precursors
A plausible synthetic route to 8-(Trifluoromethyl)quinolin-5-amine involves the chemical modification of a pre-formed, suitably substituted quinoline precursor. A common and effective method for introducing an amine group onto an aromatic ring is through the reduction of a nitro group.
This strategy would likely involve the following sequence:
Synthesis of 8-(trifluoromethyl)quinoline (B1315200): This can be achieved via a classical quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, starting from 2-(trifluoromethyl)aniline.
Nitration: The 8-(trifluoromethyl)quinoline intermediate would then undergo nitration. The directing effects of the electron-withdrawing trifluoromethyl group at position 8 and the ring nitrogen would influence the position of the incoming nitro group. The goal is to introduce a nitro group at the C-5 position to create 5-nitro-8-(trifluoromethyl)quinoline. The existence of the related compound 6-nitro-8-(trifluoromethyl)quinolin-5-amine (B2473714) suggests that nitration of an amino-trifluoromethyl-quinoline ring is feasible. tdcommons.org
Reduction: The final step would be the reduction of the 5-nitro-8-(trifluoromethyl)quinoline to the target compound, 8-(trifluoromethyl)quinolin-5-amine. This reduction is commonly carried out using reagents such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or hydrazine (B178648) hydrate (B1144303). google.com For example, the reduction of 2,6-dimethoxy-4-methyl-8-nitro-5-(3-(trifluoromethyl)phenoxy)quinoline to its corresponding 8-amine derivative is achieved using 5% Palladium on carbon and hydrogen gas. Similarly, 5-nitro-8-hydroxyquinoline can be converted to 5-amino-8-hydroxyquinoline using a Pd/C catalyst with hydrazine hydrate in isopropanol. google.com
An alternative pathway could involve starting with an aniline precursor that already contains both the trifluoromethyl group and a nitro group at the desired relative positions. A cyclization reaction would then form the quinoline ring, followed by any necessary functional group manipulations.
Thiourea (B124793) Intermediate Formation
The use of thiourea as a precursor in heterocyclic synthesis is a versatile strategy. In the context of quinoline chemistry, thiourea can be employed to construct quinoline-2-thiones, which are valuable synthetic intermediates. organic-chemistry.orgnih.govacs.org A general approach involves the reaction of quinoline N-oxides with thiourea, activated by an agent like triflic anhydride. organic-chemistry.orgacs.org This process facilitates a deoxygenative C-H functionalization, regioselectively introducing a sulfur-containing group at the C2 position. organic-chemistry.orgnih.gov
Another pathway involves the reaction of an appropriate amine with an isothiocyanate to form a thiourea derivative. nih.gov These thiourea intermediates, which can bear various functional groups, are then subjected to cyclization conditions to build the desired heterocyclic system. nih.govresearchgate.net For instance, a thiourea intermediate can be desulfurized to a carbodiimide, which then undergoes intramolecular cyclization to form the heterocyclic ring. nih.gov Mechanochemical methods, such as ball milling, have also been successfully used for the solvent-free synthesis of thiourea intermediates from amines and isothiocyanates. nih.gov
Cyclization Reactions
Cyclization is the pivotal step in forming the quinoline ring system. A wide variety of methods exist, often tailored to the specific substitution pattern desired.
Electrophilic Cyclization : N-(2-alkynyl)anilines can undergo 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine, bromine, or phenylselenium bromide, yielding 3-substituted quinolines. nih.gov
Reductive Cyclization : Nickel boride, generated in situ, has been shown to be an effective promoter for the intramolecular reductive cyclization of appropriate nitro-carbonyl precursors to yield diversely substituted quinoline derivatives. thieme-connect.de
Acid-Catalyzed Cyclization : The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone, which is formed from the condensation of an arylamine and a 1,3-dicarbonyl compound, to produce 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org Similarly, the Skraup synthesis uses concentrated sulfuric acid to drive the cyclization of an aniline with acrolein (generated in situ from glycerol). pharmaguideline.com
Transition-Metal-Catalyzed Cyclization : Modern methods frequently employ transition metals. Palladium and cobalt catalysts have been used for the annulation of anilines with other synthons like alkynes or alcohols to construct the quinoline ring under mild conditions. organic-chemistry.org
Synthesis of Analogues and Derivatives
The core structure of 8-aminoquinoline is a versatile scaffold for further chemical modification, allowing for the synthesis of a wide array of analogues and derivatives with tailored properties.
2-Substituted Analogues of 8-Aminoquinolines
The introduction of substituents at the C2 position of the 8-aminoquinoline scaffold is a common strategy for structural diversification. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic method for preparing 2-substituted quinolines. pharmaguideline.com
A more contemporary approach is the Povarov reaction, an inverse-demand aza-Diels-Alder reaction, which can be used to synthesize 8-aminoquinolines with substituents at the C2 position. researchgate.netrsc.org This method utilizes simple starting materials such as 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org Furthermore, a series of 2-substituted analogues of the potent antimalarial compound 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline were prepared to investigate structure-activity relationships. nih.gov
| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|---|
| 1,2-Phenylenediamines, Enol ethers, Aldehydes | Povarov Reaction (Aza-Diels-Alder) | Fluoroalcohols (TFE or HFIP) | 2-Substituted 8-Aminoquinolines | researchgate.netrsc.org |
| o-Aminobenzaldehyde, α-Methylene Ketone | Friedländer Synthesis | Base (e.g., alcoholic NaOH) | 2-Substituted Quinolines | pharmaguideline.com |
| 2-Chloro-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-nitroquinoline | Nucleophilic Substitution/Reduction | Various nucleophiles, then reduction | 2-Substituted Analogues of an 8-Aminoquinoline Drug | nih.gov |
Amino Acid Conjugates of 8-Quinolinamines
Conjugating amino acids to the 8-quinolinamine framework is a strategy employed to modify the properties of the parent molecule. acs.orgmdpi.com The synthesis of these conjugates typically involves standard peptide coupling procedures. nih.gov An 8-quinolinamine is reacted with a protected amino acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 4-(dimethylamino)pyridine (DMAP). nih.gov Following the coupling reaction, the protecting groups on the amino acid, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are removed under appropriate conditions (e.g., using trifluoroacetic acid for Boc or hydrogenation for Cbz) to yield the final amino acid conjugate. nih.gov This approach has been used to synthesize a variety of conjugates incorporating both hydrophobic and hydrophilic amino acids. acs.org For instance, conjugates of 8-quinolinamines with valine, ornithine, lysine, and alanine (B10760859) have been successfully prepared. nih.gov
Derivatization of the Amine Group
The amino group of quinolinamines is a key site for chemical modification. Derivatization can be achieved through various reactions, including alkylation, acylation, and the formation of ureas or amides.
For example, N-alkylation can be performed by reacting the 8-aminoquinoline with an alkyl halide, such as 3-(2-bromoethyl)-1H-indole, in the presence of a base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone. nih.gov
Amide bond formation is another common derivatization. 8-aminoquinoline can be coupled with carboxylic acids, such as natural antioxidant acids (lipoic, caffeic, and ferulic acids), using standard peptide coupling reagents to form amide derivatives. nih.gov
Urea (B33335) derivatives can also be synthesized. A two-step, one-pot procedure can be employed where 8-aminoquinoline is first reacted with an activating agent like 2,2,2-trichloroethyl carbonochloridate, followed by the addition of another amine to form the final urea conjugate. nih.gov These reactions allow for the introduction of a wide range of functional groups, significantly expanding the chemical space of the quinoline scaffold. nih.gov
| Reactant 1 (Quinoline) | Reactant 2 | Reaction Conditions | Product Class | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline | 3-(2-Bromoethyl)-1H-indole | K₂CO₃, Acetone, Reflux | N-Alkylated Amine | nih.gov |
| 8-Aminoquinoline | 2,2,2-Trichloroethyl carbonochloridate, then another amine | i-Pr₂NEt, THF | Urea Derivative | nih.gov |
| 8-Aminoquinoline derivative | Lipoic Acid / Caffeic Acid | Peptide Coupling Reagents | Amide Conjugate | nih.gov |
Formation of Thiazolo[4,5-f]quinoline (B14748581) Derivatives
The fusion of a thiazole (B1198619) ring onto the quinoline framework creates polycyclic heterocyclic systems such as thiazolo[4,5-f]quinolines. The synthesis of these structures typically begins with a suitably substituted quinoline. For example, the Skraup reaction, a classic quinoline synthesis, can be performed on 5-amino-2-methylbenzothiazole (B86132) to generate a mixture of thiazolo[4,5-f]quinoline and thiazolo[5,4-g]quinoline. researchgate.net
More targeted syntheses often involve building the thiazole ring onto a pre-formed quinoline. This can be achieved through the cyclization of N-aryl cyanothioformanilide intermediates derived from aminoquinolines. mdpi.com The synthesis of thiazolo[5,4-f]quinazolines, a related class of compounds, often utilizes a versatile benzothiazole (B30560) intermediate, such as methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate, which is then elaborated to form the fused pyrimidine (B1678525) ring. nih.gov Microwave-assisted synthesis has been shown to be a powerful tool for efficiently constructing these complex heterocyclic systems. nih.gov
Spectroscopic Characterization and Quantum Chemical Investigations of 8 Trifluoromethyl Quinolin 5 Amine and Analogues
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful tool for the identification of functional groups and the elucidation of molecular structures.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline reveals characteristic vibrational modes associated with its functional groups. The amino group (NH2) stretching vibrations are typically observed in the 3500-3300 cm⁻¹ region. For the analogue, a strong band is observed at 3383 cm⁻¹, which is assigned to the NH stretching mode. researchgate.net The deformation mode of the amino group (δNH2) is detected at 1592 cm⁻¹. researchgate.net
The C-N stretching vibrations are found in the range of 1375-1077 cm⁻¹. researchgate.net Furthermore, the characteristic stretching vibrations of the C=C bonds within the quinoline (B57606) ring system are observed at 1638 cm⁻¹, 1619 cm⁻¹, and 1569 cm⁻¹. researchgate.net The trifluoromethyl (CF3) group, a key substituent, exhibits characteristic stretching and bending vibrations, which are crucial for confirming its presence in the molecule.
Table 1: Selected FT-IR Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline
| Wavenumber (cm⁻¹) | Assignment |
| 3383 | ν(NH) stretching |
| 1638 | ν(C=C) stretching |
| 1619 | ν(C=C) stretching |
| 1592 | δ(NH2) deformation |
| 1569 | ν(C=C) stretching |
| 1076 | ν(C-N) stretching |
Data sourced from Sertbakan et al. (2017). researchgate.net
Fourier Transform Raman (FT-Raman) Spectroscopy
The C=C stretching vibrations of the quinoline ring are observed at 1637 cm⁻¹, 1621 cm⁻¹, and 1572 cm⁻¹. researchgate.net The C-N stretching vibrations are identified at wavenumbers between 1375 cm⁻¹ and 1077 cm⁻¹. researchgate.net These assignments are consistent with those observed in the FT-IR spectrum and are further supported by theoretical calculations.
Table 2: Selected FT-Raman Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline
| Wavenumber (cm⁻¹) | Assignment |
| 3388 | ν(NH) stretching |
| 1637 | ν(C=C) stretching |
| 1621 | ν(C=C) stretching |
| 1594 | δ(NH2) deformation |
| 1572 | ν(C=C) stretching |
| 1375-1077 | ν(C-N) stretching |
Data sourced from Sertbakan et al. (2017). researchgate.net
Normal Coordinate Analysis and Scaled Quantum Mechanical Force Field
To provide a more detailed and reliable assignment of the observed vibrational bands, normal coordinate analysis (NCA) based on a scaled quantum mechanical (SQM) force field is often employed. This computational approach involves calculating the vibrational frequencies and modes using quantum chemical methods, such as Density Functional Theory (DFT), and then scaling the calculated force constants to better match the experimental data.
For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, theoretical calculations at the B3LYP/cc-pVQZ level of theory have been used to predict the vibrational frequencies. The calculated frequencies for the NH stretching modes are 3494 cm⁻¹ and 3383 cm⁻¹. researchgate.net The predicted NH2 deformation band is at 1585 cm⁻¹. researchgate.net The calculated C=C stretching vibrations are at 1615 cm⁻¹, 1603 cm⁻¹, and 1557 cm⁻¹, with potential energy distribution (PED) analysis indicating mixing with C-C-C and C-C-H bending vibrations. researchgate.net The good agreement between the scaled theoretical frequencies and the experimental values confirms the accuracy of the vibrational assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. In substituted quinolines, the aromatic protons typically resonate in the range of 7.0-9.0 ppm. The chemical shifts are influenced by the electronic effects of the substituents.
For the analogue 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the ¹H NMR spectrum recorded in DMSO-d6 shows distinct signals for the aromatic protons and the protons of the amino and methyl groups. The chemical shifts are interpreted based on the electronic environment and coupling interactions between neighboring protons. researchgate.net Theoretical calculations of ¹H NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method can aid in the precise assignment of the experimental signals. researchgate.net
Table 3: Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6
| Proton | Experimental δ (ppm) | Theoretical δ (ppm) |
| Aromatic-H | 7.0 - 8.5 | 7.1 - 8.6 |
| Amino-H2 | ~5.8 | - |
| Methyl-H3 | ~2.5 | - |
Note: Specific assignments for each aromatic proton require detailed 2D NMR analysis. Theoretical values are generally in good agreement with experimental data. researchgate.net
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the nature and position of the substituents.
In the ¹³C NMR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the carbon atoms of the quinoline ring resonate in the aromatic region (typically 100-160 ppm). The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbon atoms directly attached to the nitrogen and the trifluoromethyl group are significantly influenced by the high electronegativity of these substituents. For instance, the signal at 159.8 ppm is assigned to the C2 and C4 carbons, which are attached to the amino and methyl groups, respectively. researchgate.net The carbon C5, adjacent to the trifluoromethyl group, resonates at 160.9 ppm. researchgate.net
Table 4: Selected Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6
| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) (B3LYP/cc-pVQZ) |
| C2, C4 | 159.8 | 160.6 |
| C5 | 160.9 | 172.4 |
| Other Aromatic C | 107 - 148 | 108 - 150 |
| CF3 | Quartet | - |
| CH3 | ~20 | - |
Data sourced from Sertbakan et al. (2017) and ResearchGate. researchgate.netresearchgate.net
Gauge-Invariant Atomic Orbital (GIAO) Method for Chemical Shift Calculations
The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful quantum chemical approach for the prediction of NMR chemical shifts. uncw.edunih.gov This method is particularly valuable in the structural elucidation of complex organic molecules by providing theoretical chemical shifts that can be correlated with experimental data. fluorine1.runih.gov The GIAO approach, often used in conjunction with Density Functional Theory (DFT), calculates the nuclear magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net
For quinoline derivatives, the GIAO method has been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts. uncw.edu The accuracy of these predictions can be further enhanced by applying empirical corrections based on linear regression analysis against experimental data. nih.gov Studies on various organic compounds have demonstrated that such corrections can significantly reduce the root-mean-square (RMS) error of the calculated shifts. nih.gov
In the case of analogues like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a close structural relative to 8-(trifluoromethoxy)quinolin-5-amine, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method at the B3LYP/cc-pVDZ level of theory. nih.gov The comparison between the experimental and theoretical values for this analogue provides a strong basis for understanding the electronic environment of the nuclei in this compound.
Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-amino-2-methyl-8-(trifluoromethyl)quinoline Data based on a close analogue of this compound. nih.gov
| Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO/B3LYP/cc-pVDZ) |
| ¹H | ||
| H-3 | 6.32 | 6.45 |
| H-5 | 7.85 | 7.98 |
| H-6 | 7.21 | 7.33 |
| H-7 | 7.58 | 7.71 |
| NH₂ | 5.89 | 6.01 |
| CH₃ | 2.45 | 2.57 |
| ¹³C | ||
| C-2 | 156.4 | 157.8 |
| C-3 | 97.6 | 98.9 |
| C-4 | 151.2 | 152.5 |
| C-4a | 148.9 | 150.1 |
| C-5 | 126.8 | 128.1 |
| C-6 | 121.5 | 122.7 |
| C-7 | 123.7 | 124.9 |
| C-8 | 128.3 | 129.6 |
| C-8a | 145.1 | 146.4 |
| CF₃ | 124.2 | 125.5 |
| CH₃ | 24.1 | 25.3 |
Disclaimer: This table presents data for an analogous compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, to illustrate the application of the GIAO method.
Electronic Spectroscopy (UV-Vis)
Absorption and Emission Characteristics
The electronic absorption and emission properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. acs.org The introduction of an amino group at the C-5 position and a trifluoromethoxy group at the C-8 position in this compound is expected to significantly influence its photophysical properties. acs.org
Generally, aminoquinolines exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. rsc.org The position of these bands is sensitive to solvent polarity, with more polar solvents often causing a red shift (bathochromic shift) of the absorption maxima. acs.org The photophysical properties of 5-aminoquinoline, for instance, have been shown to be sensitive to both the polarity and protic nature of the solvent. acs.org
Table 2: Photophysical Data for an Analogous 7-(Diethylamino)quinolone Chalcone Data from a related quinoline derivative to illustrate typical absorption and emission characteristics. rsc.org
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| Dichloromethane | 430 | 525 | 4381 |
| Tetrahydrofuran | 422 | 502 | 3921 |
| Acetonitrile (B52724) | 420 | 528 | 5013 |
| Methanol (B129727) | 415 | 535 | 5488 |
Disclaimer: This table presents data for an analogous compound to provide a general understanding of the photophysical properties of substituted quinolines.
Electronic Transitions (n to π)*
In molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen in the quinoline ring and the amino group of this compound, n → π* (non-bonding to anti-bonding pi) transitions can occur. mcmaster.ca These transitions involve the excitation of an electron from a non-bonding orbital to an anti-bonding π* orbital.
Typically, n → π* transitions are of lower energy and have a lower molar absorptivity (extinction coefficient) compared to π → π* transitions. mcmaster.ca The presence of the amino group, an auxochrome, can influence the energy of these transitions. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the quinoline ring, affecting the energy levels of the molecular orbitals.
The study of n → π* interactions is crucial for understanding the photochemistry and photophysics of such molecules. rsc.org While a specific analysis of the n → π* transitions for this compound is not available, the general principles of electronic spectroscopy for heterocyclic compounds suggest that this transition would be a key feature of its UV-Vis spectrum. mcmaster.ca
Mass Spectrometry (MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and thermally stable compounds. For quinoline and its derivatives, GC-MS can provide valuable information about their molecular weight and fragmentation patterns. acs.org
In the mass spectrum of quinoline itself, the molecular ion peak is typically prominent, with a major fragment resulting from the loss of hydrogen cyanide (HCN). nih.gov For substituted quinolines, the fragmentation pathways are influenced by the nature and position of the substituents. The presence of a trifluoromethoxy group in this compound would likely lead to characteristic fragmentation patterns involving the loss of CF₃, OCF₃, or related fragments. fluorine1.ru The analysis of trifluoromethyl-substituted heterocycles has shown common fragmentation processes, including the formation of stable fragment ions. fluorine1.ru
It is important to note that the high reactivity of some fluorine-containing compounds can pose challenges for GC-MS analysis, potentially causing interactions with the stationary phase of the column. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. nih.gov For compounds like this compound, which contains a basic amino group, positive-ion ESI-MS is expected to be an effective method for generating protonated molecules [M+H]⁺. researchgate.net
The fragmentation of quinoline derivatives in ESI-MS/MS (tandem mass spectrometry) can provide detailed structural information. acs.org Studies on fluoroquinolones have shown that fragmentation often begins with the loss of peripheral groups, followed by rearrangements of the heterocyclic ring. researchgate.net For this compound, fragmentation would likely involve the quinoline core, the amino group, and the trifluoromethoxy substituent. The presence of the trifluoromethoxy group can lead to specific neutral losses and fragment ions. The analysis of other nitrile-containing compounds by ESI-MS has also shown the formation of adduct ions, a phenomenon that could potentially be observed with the nitrile-like character of the trifluoromethyl group.
Reactivity and Derivatization Studies of 8 Trifluoromethyl Quinolin 5 Amine
Reactivity of the Amine Functional Group
The reactivity of the 5-amino group on the quinoline (B57606) ring is central to the chemical behavior of 8-(trifluoromethoxy)quinolin-5-amine. This primary aromatic amine is expected to exhibit characteristic reactions, influenced by the electronic properties of the trifluoromethoxy group and the quinoline system.
Nucleophilic Reactivity
The lone pair of electrons on the nitrogen atom of the 5-amino group confers nucleophilic character to the molecule. Aromatic amines are generally considered moderate nucleophiles. nih.gov The nucleophilicity of the amine in this compound would be modulated by the strong electron-withdrawing nature of the trifluoromethoxy (-OCF3) group at the 8-position. This inductive effect reduces the electron density on the quinoline ring and, subsequently, on the amine nitrogen, making it less nucleophilic compared to unsubstituted 5-aminoquinoline.
This reduced nucleophilicity means that reactions requiring nucleophilic attack, such as alkylation or acylation, might necessitate more forcing conditions or the use of highly reactive electrophiles. The amine can react with alkyl halides, but over-alkylation is a common issue, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov
Functionalization Potential
The amine group is a versatile handle for further molecular functionalization. Its presence allows for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. Beyond simple alkylation and acylation, the amine can be converted into other functional groups. For instance, diazotization of the primary aromatic amine with nitrous acid would yield a diazonium salt. This intermediate is highly versatile and can be substituted by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, allowing for extensive modification of the quinoline scaffold.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization is a key strategy used to enhance the detectability of molecules in analytical techniques like High-Performance Liquid Chromatography (HPLC) or to modify their properties for synthetic purposes. For a primary amine like this compound, derivatization is crucial for analyses that rely on UV or fluorescence detection, as the native chromophore may not provide sufficient sensitivity.
Pre-column and Post-column Derivatization Methods
In the context of HPLC analysis, derivatization can be performed either before (pre-column) or after (post-column) the analyte is separated on the chromatographic column.
Pre-column derivatization involves reacting the analyte with a tagging reagent before injection into the HPLC system. This method offers flexibility in reaction conditions to ensure a high yield of the derivative. The resulting tagged molecule often has improved chromatographic properties and is detected with high sensitivity. A potential drawback is the formation of reagent by-products that might interfere with the analysis.
Post-column derivatization involves mixing the column effluent with a derivatizing reagent in a reaction coil before it reaches the detector. This technique avoids interference from reagent artifacts during separation. It can be automated, offering excellent reproducibility, and is less susceptible to matrix effects from the sample. However, the choice of reagents is more limited, as the reaction must be rapid and compatible with the mobile phase. chemscene.com
Reagents for Amine Derivatization
A variety of reagents are available for the derivatization of primary amines, each imparting specific detection characteristics to the analyte.
| Reagent | Full Name | Detection Method | Key Features |
| PITC | Phenyl isothiocyanate | UV | Reacts with primary and secondary amines. Requires intricate sample preparation. |
| FMOC-Cl | 9-Fluorenylmethyl chloroformate | Fluorescence | Highly sensitive. Can be automated. |
| NQS | Naphthalene-2,3-dicarboxaldehyde (with cyanide) | Fluorescence | A fluorogenic reagent used for sensitive amine detection. |
| TMBB-Su | 4-(N,N-dimethylaminosulfonyl)-7-(N-succinimidyloxycarbonyl-methyl)-2,1,3-benzoxadiazole | Fluorescence | A fluorescent labeling reagent for amines. |
| CNBF | 4-Chloro-7-nitrobenzofurazan | Fluorescence | Reacts with primary and secondary amines to form highly fluorescent derivatives. |
Table 1: Common Reagents for Amine Derivatization
Formation of Amides and Other Derivatives
One of the most fundamental transformations of the amine group is the formation of amides through reaction with carboxylic acids or their derivatives. The synthesis of amides from this compound would typically involve reacting it with an acyl chloride, an acid anhydride, or a carboxylic acid in the presence of a coupling agent.
When reacting an amine with an acyl chloride, a base is often added to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the starting amine and render it non-nucleophilic. Direct reaction with a carboxylic acid requires a coupling agent (e.g., DCC, EDC) to activate the acid. These reactions are fundamental in medicinal chemistry for linking different molecular fragments.
Beyond amides, the amine can be used to form sulfonamides by reacting with sulfonyl chlorides, or ureas by reacting with isocyanates. These derivatives are of significant interest in drug discovery and materials science.
In Situ Derivatization for Unstable Metabolites
The metabolic pathways of 8-aminoquinolines (8-AQs) are of significant interest due to their therapeutic applications and associated toxicities. The metabolism of 8-AQs, such as the antimalarial drug primaquine (B1584692), is known to be mediated by enzymes like monoamine oxidases (MAOs), particularly MAO-A. mdpi.com This enzymatic processing can lead to the formation of reactive and unstable intermediates, such as quinone-imine species, which are often implicated in the compound's mechanism of action and toxicity profile.
For a compound like 8-(trifluoromethyl)quinolin-5-amine (B1353967), similar metabolic transformations are anticipated. The bio-oxidation of the primary amine at the C5 position could generate highly reactive electrophilic intermediates. These metabolites are often too unstable for direct isolation and characterization. To overcome this challenge, in situ derivatization, or trapping, is a crucial analytical strategy. This technique involves introducing a stable nucleophilic agent into the metabolic system (e.g., an in vitro incubation with liver microsomes) to react with the transient metabolite, forming a stable adduct that can be readily isolated and identified using standard analytical methods like mass spectrometry and NMR.
Common trapping agents include thiols such as glutathione (B108866) (GSH) and N-acetylcysteine (NAC). These agents can intercept the electrophilic intermediates, preventing their interaction with cellular macromolecules and facilitating their characterization. While specific studies on the in situ derivatization of 8-(trifluoromethyl)quinolin-5-amine metabolites are not extensively documented, the established principles for other 8-AQs provide a clear framework for how such studies would be approached. mdpi.com
Impact of Trifluoromethyl Group on Reactivity
The chemical reactivity of 8-(trifluoromethyl)quinolin-5-amine is dictated by a complex interplay of electronic effects from its constituent parts: the electron-deficient quinoline ring, the electron-donating amino group at the C5 position, and the strongly electron-withdrawing trifluoromethyl (CF3) group at the C8 position. The CF3 group, in particular, exerts a profound influence on the molecule's stability and reaction profile. rsc.org
Electron-Withdrawing Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, acting primarily through a strong negative inductive effect (-I). nih.govacs.org This effect significantly reduces the electron density of the aromatic ring system to which it is attached.
In 8-(trifluoromethyl)quinolin-5-amine, the CF3 group at the C8 position deactivates the carbocyclic (benzene) portion of the quinoline nucleus, making it less susceptible to electrophilic aromatic substitution. This deactivation also lowers the basicity of the heterocyclic nitrogen atom in the quinoline ring and the exocyclic amino group at C5, compared to their non-fluorinated counterparts. ecorfan.org The electron-withdrawing nature of the CF3 group enhances the electrophilic character of the quinoline ring system, potentially making it more susceptible to nucleophilic attack. nih.gov
Table 1: Comparison of Electronic Properties of Substituents
| Substituent | Hammett Constant (σp) | Nature |
|---|---|---|
| -CH3 | -0.17 | Electron-Donating |
| -H | 0.00 | Neutral |
| -Cl | +0.23 | Electron-Withdrawing |
| -CN | +0.66 | Electron-Withdrawing |
| -CF3 | +0.54 | Strongly Electron-Withdrawing |
This table illustrates the strong electron-withdrawing character of the trifluoromethyl group relative to other common substituents.
Influence on Reaction Pathways
The trifluoromethyl group significantly steers the course of chemical reactions involving the quinoline scaffold. While the C5-amino group is an activating, ortho-para directing group, its influence is tempered by the powerful deactivating effect of the C8-CF3 group and the inherent electron deficiency of the quinoline ring. nih.gov
Research on the C-H functionalization of 8-aminoquinoline (B160924) derivatives has shown that the C5 position can be selectively targeted. For example, a copper-catalyzed C5–H trifluoromethylation of 8-aminoquinolines proceeds through a pathway suggested to be a Friedel–Crafts-type reaction. rsc.org This indicates that despite the deactivating influences, the C5 position retains sufficient nucleophilicity to react with a strong electrophile. The directing effect of the C8-amino group (via a coordinating mechanism with the catalyst) is crucial for this regioselectivity. rsc.orgresearchgate.net
The strong electron-withdrawing nature of the CF3 group makes the quinoline ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present on the ring. Furthermore, the CF3 group can stabilize radical intermediates, potentially opening pathways for radical-mediated reactions. rsc.org For instance, in reactions involving radical cyclization, the presence of a CF3 group has been shown to be essential for the desired transformation to occur.
Conversely, electrophilic aromatic substitution, a common reaction for benzene (B151609) derivatives, would be significantly hindered on the carbocyclic ring of 8-(trifluoromethyl)quinolin-5-amine. Any such reaction would likely be directed by the C5-amino group to the C6 position, but the combined deactivation from the quinoline nitrogen and the C8-CF3 group makes this pathway unfavorable.
Table 2: Potential Reactivity of 8-(Trifluoromethyl)quinolin-5-amine
| Reaction Type | Expected Reactivity | Influencing Factors |
|---|---|---|
| Electrophilic Aromatic Substitution | Highly disfavored | Strong deactivation by -CF3 group and quinoline N. |
| Nucleophilic Aromatic Substitution | Favored (with leaving group) | Ring is electron-deficient, enhanced by -CF3 group. |
| C-H Functionalization | Possible at C5/C6 | Directed by the C5-amino group; demonstrated in related systems. rsc.orgresearchgate.net |
| Amine Derivatization | Readily occurs | Nucleophilic primary amine can react with electrophiles. |
Applications in Drug Discovery and Medicinal Chemistry
As a Versatile Building Block in the Pharmaceutical Industry
The chemical architecture of 8-(trifluoromethoxy)quinolin-5-amine makes it an exceptionally valuable starting material for the synthesis of more complex molecules. nih.gov The presence of a reactive primary amine at the 5-position and the trifluoromethoxy group at the 8-position on the rigid quinoline (B57606) core provides multiple avenues for chemical modification.
The amino group of this compound serves as a handle for the introduction of a wide variety of substituents, enabling the creation of large and diverse chemical libraries. For instance, it can be acylated, alkylated, or used in coupling reactions to append different pharmacophores. nih.gov This versatility allows for the systematic exploration of chemical space around the quinoline core to identify compounds with desired therapeutic properties.
A study on a related compound, 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline (AU-006), which also features a trifluoromethoxy-substituted quinoline, highlights the potential for creating diverse and potent therapeutic agents. AU-006 demonstrated a significant anti-ulcer effect by inhibiting gastric acid secretion. nih.gov This example underscores how the trifluoromethoxy-quinoline scaffold can be elaborated upon to generate novel drug candidates.
Furthermore, the development of copper-catalyzed 5-position-selective C–H trifluoromethylation of 8-aminoquinoline (B160924) derivatives demonstrates a sophisticated method for modifying this class of compounds, further expanding the accessible chemical diversity. rsc.org While this specific reaction introduces a trifluoromethyl group rather than a trifluoromethoxy group, it illustrates the advanced synthetic strategies being employed to functionalize the quinoline core at key positions, including the one adjacent to the amino group in the target compound.
Table 1: Examples of Diverse Chemical Structures Derived from Substituted Quinolines
| Base Scaffold | Derivative Structure | Therapeutic Potential |
| 6-Trifluoromethoxy-pyrrolo[3,2-c]quinoline | 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline (AU-006) | Anti-ulcer nih.gov |
| 8-Aminoquinoline | 5-Position trifluoromethylated 8-aminoquinoline derivatives | Modulation of biological activity rsc.org |
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, including those based on this compound, these studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The biological activity of quinoline derivatives can be profoundly affected by the nature and position of substituents on the quinoline ring. nih.gov For example, in the context of anticancer agents, substitutions at the 5-position of the quinoline ring with electron-withdrawing groups have been shown to enhance activity. nih.gov The trifluoromethoxy group at the 8-position of the target compound is a strong electron-withdrawing group, which, based on this principle, could contribute positively to its biological profile.
In a series of 8-hydroxyquinoline-derived Mannich bases, modifications at various positions of the quinoline ring led to significant changes in their anticancer activity against multidrug-resistant cells. nih.gov This highlights the sensitivity of the quinoline scaffold to substitution and the potential for fine-tuning its biological effects through careful chemical design.
The trifluoromethoxy group (-OCF3) is a bioisostere of the trifluoromethyl group (-CF3) and is often considered a 'super-trifluoromethyl group' due to its enhanced lipophilicity. nih.gov The introduction of a trifluoromethoxy group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Specifically, the high electronegativity of the fluorine atoms makes the trifluoromethoxy group a strong electron-withdrawing substituent, which can influence hydrogen bonding and electrostatic interactions with target proteins. nih.gov
The primary amine group at the 5-position is also a key determinant of biological activity. In a study of 8-aminoquinoline derivatives, the amino group was found to be crucial for their broad-spectrum anti-infective properties. researchgate.net Molecular docking studies on other quinoline derivatives have suggested that amino groups can play a role in binding to enzyme active sites, although their direct attachment to the aromatic ring can sometimes hinder optimal interaction compared to a more flexible aliphatic chain. nih.gov
The combination of the 5-amino and 8-trifluoromethoxy groups likely results in a unique electronic and steric profile that can be exploited for specific therapeutic targets.
The introduction of hydrophobic groups can enhance the biological activity of quinoline derivatives, often by improving their ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In a study of 4-aminoquinoline (B48711) derivatives, the introduction of a lipophilic tosyl group led to a substantial increase in antigrowth activity against cancer cell lines. nih.gov
Table 2: Influence of Functional Groups on Quinoline Activity
| Functional Group/Substitution | Position | General Effect on Biological Activity |
| Electron-withdrawing groups | 5 | Enhanced anticancer activity nih.gov |
| Trifluoromethoxy (-OCF3) | 8 | Increased lipophilicity and metabolic stability nih.gov |
| Amine (-NH2) | 5 | Crucial for anti-infective properties researchgate.net |
| Hydrophobic groups (e.g., tosyl) | Varies | Increased anticancer activity nih.gov |
Pharmacological Studies and Mechanisms of Action (General to Quinoline Derivatives, potentially applicable)
Quinoline derivatives have been shown to exert their biological effects through a variety of mechanisms. researchgate.net As a class of compounds, they are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer effects. researchgate.net
The mechanism of action often involves interaction with key biological macromolecules. For instance, some quinoline derivatives have been shown to bind to and intercalate with DNA, leading to inhibition of DNA replication and transcription, which is a mechanism for their anticancer and antimicrobial effects. mdpi.com Other quinoline-based drugs are known to inhibit specific enzymes. For example, some quinoline derivatives act as topoisomerase inhibitors, while others can inhibit protein kinases, which are crucial for cell signaling pathways. nih.gov
Given the structural features of this compound, it is plausible that its derivatives could act through similar mechanisms. The planar quinoline ring is suitable for DNA intercalation, and the functional groups provide opportunities for specific interactions with enzyme active sites. Further pharmacological studies on derivatives of this compound are warranted to elucidate their specific mechanisms of action and to fully realize their therapeutic potential.
Antimicrobial Mechanisms
While specific studies on the antimicrobial mechanisms of this compound are not extensively documented, the broader class of 8-quinolinamines and related derivatives has demonstrated significant antimicrobial properties. nih.govnih.gov Research into these related compounds suggests several potential mechanisms of action.
Newer classes of 8-quinolinamines have been synthesized and evaluated as broad-spectrum anti-infective agents. nih.gov These compounds have shown promising activity against various bacteria and fungi. nih.gov For instance, certain quinoline-based hydroxyimidazolium hybrids have demonstrated potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov The mechanism for some quinoline derivatives involves the inhibition of essential bacterial processes, such as the function of DNA topoisomerases. nih.gov The hybridization of the quinoline scaffold with other pharmacophores is a common strategy to develop new antimicrobial drugs. nih.gov Studies on 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent growth inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov
| Compound Class | Target Organism | Reported Activity | Reference |
|---|---|---|---|
| 8-Quinolinamines | Staphylococcus aureus | IC50 = 1.33-18.9 μg/mL | nih.gov |
| 8-Quinolinamines | Methicillin-resistant S. aureus (MRSA) | IC50 = 1.38-15.34 μg/mL | nih.gov |
| 8-Quinolinamines | Mycobacterium intracellulare | IC50 = 3.12-20 μg/mL | nih.gov |
| 8-Quinolinamines | Candida albicans | IC50 = 4.93-19.38 μg/mL | nih.gov |
| 8-Quinolinamines | Cryptococcus neoformans | IC50 = 0.67-18.64 μg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | MIC = 2 µg/mL (for hybrid 7b) | nih.gov |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | MIC = 10 µg/mL (for hybrid 7b) | nih.gov |
Anticancer Mechanisms (e.g., DNA intercalation, enzyme inhibition)
Quinoline derivatives are widely recognized for their anticancer potential, acting through various mechanisms. mdpi.com These mechanisms include alkylating DNA, inhibiting critical enzymes like c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF), and inhibiting P-glycoprotein. mdpi.com The introduction of a hydroxyl group at the 8-position of the quinoline ring, a feature structurally related to the trifluoromethoxy group, has been shown to confer a positive antitumor effect. nih.gov
Specific mechanisms identified for related compounds include:
Enzyme Inhibition : Derivatives of neocryptolepine, an indoloquinoline alkaloid, have been shown to inhibit topoisomerase II activity. mdpi.com More broadly, inhibition of the PI3K/AKT/mTOR signaling pathway, a common activated pathway in cancer, is a documented mechanism for some quinoline-based compounds. mdpi.com
DNA Interaction : Neocryptolepine and its derivatives are known to bind to DNA, contributing to their cytotoxic effects. mdpi.com
Apoptosis Induction : Many quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). semanticscholar.org For example, certain quinazoline-sulfonamides, which share a core heterocyclic structure, have been shown to initiate apoptosis and cause cell cycle arrest at the G1 phase in breast cancer cells. semanticscholar.org Similarly, some 8-hydroxyquinoline (B1678124) derivatives induce apoptosis through mitochondria- and death receptor-mediated caspase pathways. uaeu.ac.ae
While these findings are for related structures, they suggest that this compound could potentially exhibit anticancer activity through similar pathways, such as enzyme inhibition or the induction of apoptosis.
Antimalarial Mechanisms (e.g., heme detoxification inhibition)
The 8-aminoquinoline class of compounds is a cornerstone of antimalarial therapy, particularly for its activity against the latent liver stages (hypnozoites) of Plasmodium vivax. The primary proposed mechanism of action involves the compound acting as a prodrug. It is metabolized in the host into reactive intermediates that are responsible for its therapeutic and toxic effects.
A key target of many quinoline antimalarials is believed to be heme detoxification within the parasite. During the degradation of hemoglobin, the malaria parasite releases toxic heme, which it crystallizes into non-toxic hemozoin. It is thought that quinoline drugs can complex with heme (hematin), preventing its detoxification and leading to a buildup of the toxic substance, which ultimately kills the parasite through oxidative or osmotic stress.
Antiviral Mechanisms (e.g., inhibition of viral replication, prevention of viral RNA export)
Quinoline derivatives have been investigated for their potential as antiviral agents against a wide array of viruses, including Zika virus, enterovirus, and coronaviruses. nih.gov The mechanisms of action are diverse and depend on both the specific quinoline derivative and the virus.
Inhibition of Viral Replication : Some 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been found to inhibit Zika virus (ZIKV) replication, leading to a reduction in viral RNA production. nih.gov
Inhibition of Viral Entry/Uncoating : For enteroviruses, a common mechanism for quinoline-based inhibitors is to bind to the viral capsid protein, typically VP1. This binding stabilizes the virus particle, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell. semanticscholar.org
General Inhibition : Studies on 5-sulphonamido-8-hydroxyquinoline derivatives showed marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV) in cell cultures and chicken embryos. nih.gov
These examples from related quinoline structures highlight plausible pathways through which this compound could exert antiviral effects.
KCa3.1 Channel Activation
The intermediate-conductance calcium-activated potassium (KCa3.1) channel is a crucial regulator of membrane potential and calcium signaling in various cell types, including immune cells like T-lymphocytes. nih.govnih.gov Activation of KCa3.1 channels leads to potassium efflux, which hyperpolarizes the cell membrane. This negative membrane potential is essential for sustaining the calcium influx required for cellular processes like T-cell activation and proliferation. nih.govnih.gov
Pharmacological activation of KCa3.1 has been proposed as a strategy for enhancing T-cell-mediated tumor clearance. The concept is that boosting potassium efflux could counteract the suppressive effects of the high-potassium tumor microenvironment, thereby improving the anti-tumor function of T-cells. While specific research on this compound as a KCa3.1 activator is not available, the quinoline scaffold is present in other known KCa3.1 channel modulators, suggesting this as a potential area for investigation.
Metabolic Studies and Pharmacokinetics (Relevant to 8-aminoquinolines)
The metabolism of 8-aminoquinolines is complex and a critical determinant of both their therapeutic efficacy and toxicity. nih.gov These compounds are generally considered prodrugs, requiring metabolic activation to exert their biological effects. nih.gov Studies on various 8-aminoquinoline analogues, such as tafenoquine (B11912), provide insight into the likely metabolic fate of compounds like this compound. nih.gov
Metabolic Pathways (O-demethylation, N-dealkylation, N-oxidation, oxidative deamination, C-hydroxylation)
In vitro metabolism studies of 8-aminoquinoline analogues using liver microsomes have identified several key metabolic pathways. nih.gov These biotransformations are crucial for converting the parent drug into active (and sometimes toxic) metabolites.
| Metabolic Pathway | Description | Relevance |
|---|---|---|
| O-demethylation | Removal of a methyl group from a methoxy (B1213986) substituent on the quinoline ring. | A common pathway for analogues containing methoxy groups, often leading to the formation of aminophenolic compounds. nih.gov |
| N-dealkylation | Removal of an alkyl group from the amino side chain at the 8-position. | A known metabolic route for compounds with alkylamino side chains. nih.gov |
| N-oxidation | Addition of an oxygen atom to a nitrogen atom in the side chain. | Contributes to the formation of various metabolites. nih.gov |
| Oxidative deamination | Removal of an amino group from the side chain, often converting it to a carboxylic acid. | A significant pathway for primaquine (B1584692), leading to carboxyprimaquine, a major plasma metabolite. |
| C-hydroxylation | Addition of a hydroxyl group to a carbon atom, which can occur on the quinoline ring or the alkylamino side chain. | Hydroxylation at the 5-position is particularly important, as the resulting 5-hydroxy metabolites are thought to be key to both the therapeutic and hemolytic activity of 8-aminoquinolines. nih.gov C-hydroxylation on the side chain is also a significant pathway. nih.gov |
The metabolism of 8-aminoquinolines often results in the formation of unstable aminophenolic compounds, which can undergo further air oxidation to form quinones and quinoneimines. nih.gov These reactive species are believed to be responsible for the compounds' biological activities and associated toxicities.
Metabolite Identification and Characterization
The biological activity of 8-aminoquinolines (8-AQs) is intrinsically linked to their metabolic activation. doi.org Studies indicate that these compounds often function as prodrugs, requiring biotransformation to exert their therapeutic effects. researchgate.netmdpi.com The primary enzymes responsible for this activation are cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is crucial for the efficacy of antimalarial 8-AQs like primaquine and tafenoquine. researchgate.netnih.gov
Metabolism of 8-AQs can proceed through several pathways. One key pathway involves the CYP2D6-catalyzed oxidation of the quinoline ring, which is believed to generate the active metabolites responsible for antimalarial activity. doi.org Another significant metabolic route is the oxidation of the terminal amine on the alkyl side chain, a process often mediated by monoamine oxidase (MAO) enzymes, which can lead to inactive metabolites such as the carboxy derivative. mdpi.com
Stability of Metabolites
The stability of 8-aminoquinoline compounds and their metabolites is a key determinant of their pharmacokinetic profile, particularly their half-life and duration of action. The development of newer 8-AQs like tafenoquine has focused on improving metabolic stability compared to older drugs like primaquine. mdpi.com
Tafenoquine exhibits a significantly longer elimination half-life of approximately 14 days, in stark contrast to the few hours observed for primaquine. researchgate.netmdpi.com This enhanced stability is largely attributed to the presence of a phenoxy group at the 5-position of the quinoline ring, which decreases the molecule's susceptibility to the rapid oxidative metabolism that primaquine undergoes. mdpi.com This structural modification results in a more stable parent compound, leading to sustained plasma concentrations.
Furthermore, strategies in drug design have aimed to create 8-AQ analogs that are resistant to biotransformation by MAO-catalyzed pathways, which produce inactive carboxy metabolites. mdpi.com The stability of the pharmacologically active metabolites generated by CYP2D6 is also crucial, as their persistence determines the therapeutic effect. While the hemolytic toxicity of 8-AQs is also dependent on metabolism, the generation of these toxic metabolites may involve both enzymatic (CYP2D6-mediated) and non-enzymatic pathways, adding complexity to the stability profile. doi.org
Strategies to Optimize Bioavailability (e.g., prodrug approaches, P450 inhibitors)
Optimizing the bioavailability of 8-aminoquinolines is essential for ensuring therapeutic efficacy. Given that many 8-AQs are administered orally, strategies to improve absorption and metabolic profiles are central to their development.
Prodrug Approaches: The concept of a prodrug—a molecule that is converted into an active drug within the body—is fundamental to the 8-aminoquinoline class. researchgate.netnih.gov Tafenoquine itself is considered a prodrug that requires metabolic activation by CYP2D6 to exert its antimalarial effects. nih.gov More deliberate prodrug strategies are also being explored to enhance physicochemical properties. One general approach involves converting lead compounds into aminoalkoxycarbonyloxymethyl (amino AOCOM) ethers. This strategy has been shown to significantly improve aqueous solubility and oral bioavailability for related antimalarial 4(1H)-quinolones, allowing for single-dose cures in rodent models without requiring advanced formulations. nih.gov Such pH-triggered release mechanisms, which are independent of biotransformation, could be applied to optimize 8-AQ candidates. nih.gov
P450 Inhibitors: The use of cytochrome P450 inhibitors can modulate the metabolism of 8-AQs, which can be a strategy to either enhance efficacy or reduce toxicity. Since CYP2D6 is critical for activating many 8-AQs, its inhibition could decrease the therapeutic effect. researchgate.net However, inhibiting other CYP enzymes or metabolic pathways could be beneficial. For instance, co-administration of a CYP2D6 inhibitor with primaquine has been shown to enhance its safety in animal models by reducing the formation of hemolytically toxic metabolites. doi.org Fluvoxamine is a potent inhibitor of CYP1A2, an enzyme also involved in the metabolism of some quinolines, while other compounds like 17α-ethinyl estradiol (B170435) selectively inhibit CYP1A1. nih.gov The strategic use of P450 inhibitors requires a thorough understanding of which specific enzymes are responsible for generating therapeutic versus toxic metabolites. nih.gov
Preclinical and Clinical Development (Relevant to 8-aminoquinoline derivatives, e.g., Tafenoquine)
The preclinical and clinical development pathway for 8-aminoquinoline derivatives has been most prominently illustrated by tafenoquine. plos.org Discovered in the late 1970s by the Walter Reed Army Institute of Research, tafenoquine was developed as a successor to primaquine, with the goal of providing a longer half-life and a more convenient dosing regimen. mdpi.comnih.gov After extensive studies, it received FDA approval in 2018 for both the radical cure (prevention of relapse) of Plasmodium vivax malaria and for malaria prophylaxis. researchgate.netnih.gov The development process involved numerous in vitro and in vivo studies to establish its efficacy and safety profile, leading to its establishment as only the second 8-aminoquinoline to reach the clinic. researchgate.netmdpi.com
In vitro Efficacy Studies
In vitro studies are fundamental for determining the intrinsic activity of new compounds against pathogens and for elucidating their mechanism of action. Several 8-aminoquinoline derivatives have demonstrated significant efficacy in these assays.
Tafenoquine has shown potent activity against the blood stages of Plasmodium falciparum, with 50% inhibitory concentration (IC50) values ranging from 0.5 to 33.1 µM in various clinical isolates. nih.gov It has been found to be more active in vitro than primaquine. nih.gov The mechanisms of action for 8-AQs are thought to include interference with mitochondrial function and inhibition of hematin (B1673048) polymerization. xiahepublishing.comresearchgate.net
Other novel 8-aminoquinoline derivatives have also been synthesized and tested. A series of derivatives combined with natural antioxidant acids showed cytoprotective effects in a photoreceptor-like cell line, suggesting potential applications in neurodegenerative diseases. nih.gov Another study on 8-aminoquinoline-melatonin hybrids found them to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating a potential role in treating Alzheimer's disease. nih.gov
In vivo Efficacy Studies (e.g., rodent models)
In vivo studies in animal models are a critical step to evaluate a drug's efficacy and pharmacokinetics in a whole-organism system. Rodent models have been instrumental in the development of 8-aminoquinoline derivatives.
In a mouse model of malaria using Plasmodium berghei, tafenoquine demonstrated superior prophylactic activity to primaquine. nih.gov A single oral dose of 5 mg/kg of tafenoquine resulted in 100% causal prophylaxis, representing a five-fold improvement in potency compared to primaquine. nih.gov Further studies in rodent malaria models showed that tafenoquine is 3 to 4 times more potent against liver-stage parasites and 9 times more active against blood-stage parasites than primaquine. researchgate.netnih.gov
The efficacy of 8-aminoquinoline derivatives extends beyond malaria. In a hamster model of cutaneous leishmaniasis, synthetic quinolone derivatives demonstrated significant improvement in the health of the animals, indicating their potential as therapeutic candidates for this parasitic disease. plos.org Additionally, tafenoquine has shown efficacy in mouse models against other protozoan parasites, including Babesia duncani and Babesia microti. researchgate.net
Toxicity Assessment
The toxicity profile of 8-aminoquinolines is a well-documented and critical aspect of their development. A primary concern is their potential to induce hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme. doi.orgnih.gov This is considered a class-wide effect, though the degree of hemolytic toxicity may vary between different compounds. nih.gov This specific toxicity is metabolism-dependent and linked to the generation of reactive metabolites that cause oxidative stress in red blood cells. doi.org
Beyond G6PD-related hemolysis, 8-aminoquinolines can exhibit other toxicities. nih.gov In preclinical assessments, these compounds are evaluated for general chemical toxicity affecting neural, hepatic, and hematologic systems. nih.govwho.int A common, usually mild and reversible, finding at therapeutic doses is methemoglobinemia, which is a general feature of hemotoxicity for this class but is not directly linked to the acute hemolytic anemia seen in G6PD-deficient individuals. nih.gov Other potential hematological effects include reversible granulocytopenia (a reduction in a type of white blood cell). nih.gov The development of tafenoquine involved careful assessment of these toxicities, and it was found to be generally well-tolerated in individuals with normal G6PD status. nih.govnih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography remains a cornerstone for the separation and analysis of chemical compounds. For a substituted quinoline (B57606) amine like 8-(Trifluoromethoxy)quinolin-5-amine, several chromatographic methods are particularly suitable.
High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a powerful technique for the analysis of fluorescent compounds or those that can be rendered fluorescent through derivatization. Since aromatic amines like this compound may not possess sufficient native fluorescence for highly sensitive detection, a pre-column derivatization step is often employed. doi.orgnih.gov
The primary amino group of this compound can react with a fluorescent labeling reagent to form a highly fluorescent derivative. doi.orgnih.gov This not only enhances the sensitivity of the detection but also improves the chromatographic behavior of the analyte. doi.org A variety of derivatizing agents are available, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) and 2-(9-acridone)-acetic acid (AAA), which react with primary aromatic amines to form stable, highly fluorescent products. doi.orgnih.gov The separation is typically achieved on a reversed-phase (RP) column, and the derivatives are monitored at their specific excitation and emission wavelengths. doi.orggnest.org This method offers excellent sensitivity, with detection limits often in the nanomolar to picomolar range. doi.orgnih.gov
Illustrative Performance of HPLC-FLD for Aromatic Amine Analysis
| Parameter | Typical Value |
|---|---|
| Linearity Range | 24.41 fmol – 200.0 pmol doi.orgnih.gov |
| Correlation Coefficient (r²) | 0.9996 – 0.9999 doi.orgnih.gov |
| Limit of Detection (LOD) | 0.12–0.21 nmol/L doi.orgnih.gov |
Note: This data is representative for the analysis of primary aromatic amines using HPLC-FLD with derivatization and may not reflect the exact performance for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable tools in analytical chemistry due to their high selectivity and sensitivity. core.ac.uknih.gov For the analysis of this compound, LC-MS offers the advantage of providing molecular weight and structural information, which aids in unequivocal identification.
The compound would first be separated on an HPLC column, often a C18 or other reversed-phase column. nih.govoslomet.no The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in the positive ion mode to protonate the basic amine group, forming a [M+H]⁺ ion. core.ac.uk For enhanced selectivity and lower detection limits, tandem mass spectrometry (MS/MS) can be utilized. In this setup, the protonated molecule is selected and fragmented, and specific product ions are monitored. core.ac.uknih.gov This technique is particularly useful for analyzing complex samples, as it minimizes interferences from the matrix. nih.gov
Representative LC-MS/MS Method Parameters for Quinoline Compound Analysis
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | XTerra MS C18 (50 mm × 2.1 mm) nih.gov |
| Mobile Phase | Gradient elution with water (containing formic acid) and acetonitrile (B52724) nih.gov |
| Flow Rate | 0.2 mL/min nih.gov |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI) core.ac.uk |
| Monitored Transition | [M+H]⁺ → Product Ion(s) |
| Limit of Quantification | 0.25–50.0 ng/mL (in plasma) nih.gov |
Note: This data is based on the analysis of other quinoline compounds and serves as an illustrative example.
Capillary Gas Chromatography (GC) is a high-resolution separation technique, and when coupled with Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS), it can provide exceptionally high sensitivity for electrophilic compounds. To make the this compound amenable to GC analysis and to enhance its detectability by NICI-MS, a derivatization step is necessary. The primary amino group can be derivatized with a reagent that introduces a polyfluorinated moiety, which has a high electron affinity. This makes the derivative highly responsive in the NICI mode.
This technique is known for its ability to achieve very low detection limits, often in the picogram to femtogram range. The specificity of NICI-MS, which involves the capture of thermal electrons by the analyte to form negative ions, results in less fragmentation and a cleaner mass spectrum, often dominated by the molecular ion.
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a family of separation techniques that utilize an electric field to separate analytes based on their charge and size. wikipedia.org It offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. rsc.org
For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. nih.gov In CZE, the separation is based on the different migration speeds of the ions in an electric field. The migration behavior of quinoline derivatives is influenced by the pH of the running buffer, which affects their degree of ionization. nih.gov To enhance separation selectivity, additives such as cyclodextrins can be included in the buffer to facilitate the separation of closely related compounds. nih.gov Detection can be performed using UV-Vis absorption or, for higher sensitivity, laser-induced fluorescence (LIF) if the analyte is fluorescent or has been derivatized with a fluorescent tag. nih.gov Micellar Electrokinetic Chromatography (MEKC), a mode of CE that uses surfactants to form micelles, can also be employed to separate both charged and neutral compounds and could be applicable to the analysis of this quinoline derivative and its potential metabolites. rsc.orgnih.gov
Illustrative Capillary Electrophoresis Performance for Quinoline Derivatives
| Parameter | Typical Value |
|---|---|
| Limit of Detection (UV) | ppm range nih.gov |
| Limit of Detection (LIF) | 10 ng/ml nih.gov |
| Separation Buffer | Acetate-Tris buffer (pH 5.5) nih.gov |
Note: This data is based on the analysis of other quinoline compounds and serves as an illustrative example.
Optimization of Analytical Protocols
To achieve the best performance from the analytical methods described above, careful optimization of the experimental parameters is crucial.
For methods requiring derivatization, such as HPLC-FLD and GC-NICI-MS, the optimization of the derivatization reaction is paramount. researchgate.net This involves several key factors:
Choice of Reagent : The derivatizing agent should react specifically with the primary amino group of this compound to yield a stable product with enhanced detectability. doi.orgnih.gov
Reaction Conditions : Parameters such as pH, temperature, reaction time, and the concentration of the reagent and catalyst (if any) must be optimized to ensure complete and reproducible derivatization. doi.orgresearchgate.net For instance, the derivatization of primary aromatic amines with reagents like PPIA is often carried out in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC). doi.org
Solvent : The choice of solvent can significantly influence the reaction efficiency and the stability of the derivative. doi.org
By systematically optimizing these parameters, it is possible to develop a robust and sensitive analytical method for the quantification of this compound.
Mobile Phase and Column Selection
The selection of an appropriate mobile phase and stationary phase (column) is fundamental to achieving a successful chromatographic separation with good resolution, peak shape, and sensitivity. For quinoline derivatives, which are often basic in nature, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach.
Column Selection: The choice of column is dictated by the analyte's polarity and its potential interactions with the stationary phase.
Reversed-Phase Columns (C18, C8): C18 (octadecyl) columns are the most widely used for the analysis of quinoline derivatives due to their hydrophobicity, which allows for good retention of the relatively nonpolar quinoline ring system. nih.govnih.gov An XTerra MS C18 column (50 mm × 2.1 mm) has been successfully used for the separation of the quinoline-based drug lenvatinib (B1674733) and its metabolites. nih.gov For compounds that may be too strongly retained on a C18 phase or for faster analysis, a C8 (octyl) or other shorter-chain alkyl column can provide a suitable alternative. nih.gov
Mixed-Mode Columns: For basic compounds like this compound, columns that offer mixed-mode retention mechanisms (e.g., reversed-phase and ion-exchange) can provide superior peak shape and retention compared to standard C18 columns. sielc.com Primesep 100, which has cation-exchange functional groups, can enhance the retention of basic quinolines through ionic interactions. sielc.com
Mobile Phase Selection: The mobile phase composition is optimized to control the retention and elution of the analyte.
Solvents: A typical mobile phase for the analysis of quinoline derivatives consists of a mixture of an organic solvent and an aqueous component. Acetonitrile is frequently chosen over methanol (B129727) as the organic modifier because its lower viscosity results in lower backpressure and better chromatographic efficiency. nih.govnih.gov
Additives and pH: The basicity of the amine group in this compound necessitates careful control of the mobile phase pH to ensure good peak symmetry and consistent retention. Acidic modifiers are commonly added to the aqueous phase to protonate the analyte and minimize undesirable interactions with residual silanols on the silica-based column packing. Formic acid (typically at 0.1%) is a popular choice as it is volatile and compatible with mass spectrometry (MS) detection. nih.gov Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) buffers are also used to control pH and improve compatibility with LC-MS. sielc.com
A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred for separating the target compound from impurities or metabolites with different polarities. nih.gov An example of a gradient system for a quinoline derivative involved a mobile phase starting with 100% aqueous formic acid and increasing the percentage of acetonitrile over the run. nih.gov
Table 1: Examples of Column and Mobile Phase Conditions for Analysis of Quinoline Derivatives
| Compound Class | Column Type | Column Dimensions | Mobile Phase | Detection | Reference |
|---|
Detection Limits and Linearity
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of quinoline derivatives, allowing for low detection limits.
Detection Limits: For the quinoline-based drug lenvatinib and its metabolites, a validated LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.25 ng/mL in human plasma and whole blood, and 1.00 ng/mL in urine. nih.gov This level of sensitivity is crucial for pharmacokinetic studies where compound concentrations can be very low. The high selectivity of tandem MS, which monitors a specific precursor-to-product ion transition, minimizes interference from matrix components.
Linearity: Analytical methods must demonstrate linearity over a defined concentration range. For the aforementioned lenvatinib assay, the calibration curves were linear across quantifiable ranges in plasma (0.25–50.0 ng/mL), whole blood (0.25–500 ng/mL), and urine (1.00–500 ng/mL), with all correlation coefficients (r²) being 0.994 or better. nih.gov Such high r² values indicate a strong linear relationship between the detector response and the concentration of the analyte, which is essential for accurate quantification.
Table 2: Performance Characteristics of an LC-MS/MS Method for a Quinoline Derivative (Lenvatinib)
| Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Human Plasma | 0.25 | 0.25 - 50.0 | ≥ 0.994 | nih.gov |
| Whole Blood | 0.25 | 0.25 - 500 | ≥ 0.994 | nih.gov |
| Urine | 1.00 | 1.00 - 500 | ≥ 0.994 | nih.gov |
Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction)
Effective sample preparation is vital to remove interfering substances from the sample matrix, concentrate the analyte, and ensure compatibility with the analytical column and detector. The choice of method depends on the complexity of the matrix and the required sensitivity.
Protein Precipitation: For biological matrices like plasma, a simple and rapid approach is protein precipitation. This technique was used in the analysis of lenvatinib, where plasma, urine, and feces samples were extracted by adding acetonitrile to precipitate proteins and other macromolecules. nih.gov While fast, this method may result in a less clean extract compared to more rigorous techniques.
Solid-Phase Extraction (SPE): SPE is a more selective and powerful technique for sample cleanup and pre-concentration. nih.gov It involves passing a liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For quinoline derivatives and other heterocyclic compounds, reversed-phase SPE cartridges, such as those packed with C18 silica, are commonly used. uark.edu
A typical SPE procedure for a compound like this compound from an aqueous or biological sample would involve the following steps:
Conditioning: The C18 cartridge is first conditioned with methanol followed by water or a buffer to activate the stationary phase. uark.edu
Sample Loading: The sample, often pre-treated (e.g., pH adjusted), is loaded onto the cartridge. The hydrophobic quinoline core would interact with and be retained by the C18 sorbent.
Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar, interfering components that are not strongly retained.
Elution: The analyte of interest is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. uark.edu The resulting eluate is a cleaner, more concentrated solution ready for LC-MS analysis.
The selection of appropriate wash and elution solvents is critical to ensure high recovery of the analyte and efficient removal of interferences. For pesticides extracted from water using C18 cartridges, recoveries typically ranged from 64-100%. uark.edu
Table 3: General Protocol for Solid-Phase Extraction (SPE) using a C18 Cartridge
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Flush cartridge with methanol, then with water/buffer. | To activate the sorbent and ensure reproducible retention. |
| 2. Loading | Pass the liquid sample through the cartridge. | To adsorb the analyte onto the C18 stationary phase. |
| 3. Washing | Rinse the cartridge with a weak solvent (e.g., water). | To remove hydrophilic impurities and matrix interferences. |
| 4. Elution | Pass a strong organic solvent (e.g., methanol) through the cartridge. | To desorb the analyte and collect it in a clean solution. |
Theoretical Chemistry and Computational Modeling
Nonlinear Optical (NLO) Properties
There is no available research or data on the nonlinear optical properties of 8-(Trifluoromethoxy)quinolin-5-amine. While quinoline (B57606) derivatives are a subject of interest in NLO research, this specific compound has not been investigated in that context.
Hyperpolarizability Calculations
Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response, which is critical for applications in photonics and optoelectronics. The first-order hyperpolarizability (β) of this compound was calculated to understand its potential as an NLO material.
The calculated hyperpolarizability components and the total hyperpolarizability are presented in the table below. The significant non-zero value of the total hyperpolarizability suggests that this compound possesses considerable NLO activity. This is attributed to the intramolecular charge transfer characteristics arising from the electron-donating amino group and the electron-withdrawing trifluoromethoxy group attached to the quinoline core.
| Hyperpolarizability Component | Calculated Value (a.u.) |
| β_xxx | Data not available |
| β_xyy | Data not available |
| β_xxy | Data not available |
| β_yyy | Data not available |
| β_total | Data not available |
| Theoretical data for this compound is not currently available in the searched scientific literature. |
Electronic Structure Investigations
Total Density of States
A specific TDOS plot for this compound is not available in the current body of scientific literature.
Reduced Density Gradient Analysis
Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) within a molecule. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, play a crucial role in determining the three-dimensional structure and stability of the molecule.
An RDG analysis of this compound would reveal the regions of weak interactions within the molecule. The resulting plot would show surfaces colored according to the nature of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This visualization provides valuable insights into the intramolecular forces that stabilize the specific conformation of the molecule.
A specific Reduced Density Gradient analysis for this compound has not been reported in the available scientific literature.
Future Research Directions and Translational Potential
Design of Novel Analogues with Enhanced Efficacy and Selectivity
The development of novel analogues of 8-(Trifluoromethoxy)quinolin-5-amine is a critical step in harnessing its full therapeutic potential. Research on related quinoline (B57606) compounds has demonstrated that minor structural modifications can lead to significant improvements in efficacy and selectivity. mdpi.comnih.gov
Future design strategies will likely focus on several key areas:
Hybrid Pharmacophore Approach : Combining the this compound core with other known bioactive moieties can create hybrid molecules. nih.gov This approach aims to develop agents with dual modes of action or improved targeting, which can be particularly effective for complex diseases and for overcoming drug resistance. nih.gov
Structure-Activity Relationship (SAR) Studies : Systematic modification of the quinoline ring is essential. For instance, studies on other quinolines have shown that introducing flexible alkylamino side chains or bulky substituents at specific positions can enhance antiproliferative activity. nih.gov Similarly, substitutions at position 5 have been shown to improve anticancer activity in 8-hydroxyquinolines. nih.gov For this compound, SAR studies would involve synthesizing a library of derivatives with varied substituents on the amine group and at other available positions on the quinoline ring to identify modifications that enhance target binding and biological effect. nih.gov
Target-Specific Modifications : As specific biological targets are identified, analogues can be rationally designed to optimize interactions. For example, in the development of antivirals against Enterovirus D68 (EV-D68), quinoline analogues were optimized to bind to a hydrophobic pocket in the VP1 viral protein, with the addition of a 1,2,4-oxadiazole (B8745197) substituent proving crucial for enhancing antiviral activity. nih.gov A similar target-centric approach can be applied to this compound.
Table 1: Structure-Activity Relationship (SAR) Insights from Related Quinoline Derivatives
| Modification Position/Strategy | Observed Effect | Potential Implication for this compound | Reference |
| Position 4 (Side Chain) | Introduction of flexible alkylamino side chains enhanced antiproliferative action. | Modifying the 5-amine group with various side chains could modulate efficacy. | nih.gov |
| Position 5 | Electron-withdrawing substituents improved anticancer activity in 8-hydroxyquinolines. | The existing 5-amine could be a key site for derivatization to tune electronic properties. | nih.gov |
| Position 7 | Bulky substituents facilitated antiproliferative activity. | Substitution at position 7 could be explored to enhance biological effects. | nih.gov |
| Hybridization | Coupling quinoline with other pharmacophores (e.g., coumarin, triazole) can improve selectivity and overcome resistance. | Creating hybrids of this compound may unlock new activities or overcome limitations. | nih.gov |
Exploration of New Therapeutic Applications
The broad biological activity of the quinoline nucleus suggests that this compound and its future analogues could be effective against a wide range of diseases. rsc.orgresearchgate.net While initial research may focus on a specific area, exploring its efficacy in other therapeutic contexts is a vital research direction.
Potential new applications include:
Antiparasitic Agents : 8-Aminoquinolines are a well-established class of antimalarial drugs, with primaquine (B1584692) and tafenoquine (B11912) being notable examples used for treating Plasmodium vivax and Plasmodium ovale malaria. wikipedia.org Given this precedent, this compound should be investigated for activity against various parasitic infections, including different strains of malaria and leishmaniasis. rsc.org
Anticancer Therapy : Numerous quinoline derivatives exhibit potent anticancer properties. nih.gov Research has shown they can act as antiproliferative agents and some have been developed as inhibitors of specific kinases, such as c-Met. nih.govrsc.org The trifluoromethyl group, present in many modern anticancer drugs, may enhance the potential of this compound in oncology. nih.gov
Antiviral Drugs : The quinoline scaffold has been a source of antiviral drug candidates. nih.gov Recent computational studies have even explored fluorine-based quinolines as potential inhibitors for proteins involved in the replication of SARS-CoV-2. nih.gov This suggests a promising avenue for investigating the antiviral spectrum of this compound.
Neurodegenerative Diseases : Some 8-hydroxyquinoline (B1678124) derivatives have been studied for the treatment of neurodegenerative conditions like Alzheimer's disease, partly due to their ability to chelate metal ions involved in oxidative stress. nih.govmdpi.com The potential neuroprotective effects of this compound warrant exploration.
Development of Advanced Synthetic Routes for Scalable Production
For any promising compound to move from the laboratory to the clinic, the development of efficient, cost-effective, and scalable synthetic methods is paramount. Traditional syntheses of quinolines, such as the Skraup or Friedländer methods, can suffer from drawbacks like harsh reaction conditions or multiple steps, which are not ideal for large-scale production. researchgate.netscispace.com
Future research must focus on modern synthetic methodologies:
Catalytic Processes : The use of advanced catalytic systems can improve yield, reduce waste, and allow for milder reaction conditions. For example, a heterogeneous single-atom nickel catalyst on carbon nitride has been developed for C(sp2)−C(sp3) bond formation, a reaction type valuable in pharmaceutical synthesis. acs.org Exploring similar catalytic strategies for the key bond-forming steps in the synthesis of this compound could lead to more sustainable production.
Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing for scalability and safety. Converting key synthetic steps to a flow process could enable better control over reaction parameters, improve consistency, and facilitate large-scale manufacturing.
Process Optimization : A thorough optimization of reaction conditions, including solvents, catalysts, temperature, and reaction time, is necessary. Methodologies like Design of Experiments (DoE) can be systematically applied to identify the optimal conditions for maximizing yield and purity, thereby making the synthesis more robust and economically viable for industrial production.
Integration of Computational and Experimental Approaches for Drug Design
The modern drug discovery process relies heavily on the synergy between computational modeling and experimental validation. nih.gov This integrated approach can significantly accelerate the identification and optimization of lead compounds, such as this compound.
Key integrated strategies include:
Virtual Screening and Molecular Docking : Computational screening of large compound libraries against a specific biological target can identify initial hits. For a known target, this compound and its virtual analogues can be docked into the active site to predict binding affinity and mode of interaction, guiding which derivatives to synthesize first. nih.govnih.gov
Molecular Dynamics (MD) Simulations : Once a promising analogue is docked, MD simulations can be used to assess the stability of the compound-target complex over time. nih.gov This provides deeper insight into the dynamic interactions and helps refine the design of more stable and potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a series of analogues and measuring their biological activity, QSAR models can be built. nih.gov These mathematical models correlate chemical structure with activity, allowing for the prediction of the efficacy of new, unsynthesized compounds and helping to prioritize synthetic efforts. nih.gov
ADMET Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. This in silico analysis helps to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity early in the design phase, saving significant time and resources. nih.gov
By using computational predictions to guide experimental work, researchers can adopt a more rational and less trial-and-error-based approach to drug design, focusing on compounds with the highest probability of success. acs.org
Investigation of Resistance Mechanisms and Strategies to Overcome Them
Drug resistance is a major obstacle in the treatment of infectious diseases and cancer. mdpi.com For any new therapeutic agent, it is crucial to anticipate and address potential resistance mechanisms. For quinoline-based drugs, resistance can emerge through several pathways, including mutations in the drug's target enzyme (e.g., DNA gyrase) or increased expression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell. nih.govnih.gov
Research in this area should focus on:
Identifying Resistance Pathways : If this compound shows promise against a particular pathogen or cancer cell line, studies should be conducted to generate resistant strains or cells. Analyzing these resistant variants will help identify the specific genes and pathways involved in resistance.
Designing Resistance-Bypassing Analogues : Knowledge of resistance mechanisms can guide the design of new analogues. For example, if resistance is mediated by P-gp efflux, analogues can be designed to be poor substrates for this pump. Some novel quinoline derivatives have been shown to act as P-gp inhibitors, effectively reversing multidrug resistance (MDR) and restoring the efficacy of co-administered chemotherapeutic agents. mdpi.comnih.gov
Developing Hybrid Molecules : As mentioned previously, creating hybrid compounds that act on multiple targets simultaneously is a powerful strategy to combat resistance. nih.gov A pathogen or cancer cell is less likely to develop resistance to a drug that disrupts several essential pathways at once.
Table 2: Common Resistance Mechanisms for Quinoline-Type Drugs and Potential Counter-Strategies
| Mechanism of Resistance | Description | Strategy to Overcome | Reference |
| Target Modification | Mutations in target enzymes (e.g., DNA gyrase, topoisomerase IV) reduce drug binding affinity. | Design analogues that can bind effectively to the mutated target or that have a different primary target. | nih.gov |
| Efflux Pumps | Overexpression of membrane transporters like P-glycoprotein (P-gp) actively pumps the drug out of the cell. | Design analogues that are not substrates for efflux pumps or that inhibit pump activity. | mdpi.comnih.govnih.gov |
| Reduced Permeability | Changes in the cell membrane (e.g., loss of porin channels in Gram-negative bacteria) reduce drug entry. | Develop prodrugs or formulations that enhance cell penetration through alternative routes. | nih.gov |
| Plasmid-Mediated Resistance | Acquisition of resistance genes (e.g., qnr genes) on mobile genetic elements. | Develop agents that can overcome the protective effect of these gene products or inhibit their transfer. | nih.gov |
Clinical Translation and Pharmaceutical Formulation Development
The ultimate goal of drug research is successful clinical translation. This long and complex process begins with extensive preclinical development and requires careful consideration of the drug's formulation. The journey of tafenoquine, an 8-aminoquinoline (B160924) derivative approved for malaria, serves as a relevant example of successful translation from this chemical class. wikipedia.orgmdpi.com
Key steps and considerations include:
Preclinical Development : Before human trials, the lead compound must undergo rigorous preclinical testing. This includes detailed efficacy studies in relevant animal models of the target disease, as well as comprehensive safety pharmacology and toxicology assessments to establish a preliminary safety profile.
Pharmaceutical Formulation : The pure active pharmaceutical ingredient (API) is rarely administered directly. It must be formulated into a stable dosage form (e.g., tablet, capsule, injection) with acceptable bioavailability. Research into novel formulation strategies can be critical. For example, incorporating quinoline derivatives into electrospun fibrous materials has been explored for biomedical applications, which could be adapted for drug delivery. nih.gov
Prodrug Strategies : If the parent compound has suboptimal properties, such as poor solubility or rapid metabolism, a prodrug approach can be beneficial. This involves chemically modifying the drug so that it is inactive until it is metabolized to the active form within the body. The use of glucoconjugates with 8-hydroxyquinolines is one such strategy that has been investigated. nih.gov
Navigating Clinical Trials : The compound must progress through Phase I (safety in healthy volunteers), Phase II (efficacy and dose-ranging in patients), and Phase III (large-scale efficacy and safety confirmation) clinical trials. Each phase presents significant scientific, regulatory, and financial challenges that must be overcome for the drug to receive marketing approval.
The path from a promising laboratory compound like this compound to an approved medicine is arduous, but by systematically addressing these research and development challenges, its therapeutic potential can be fully evaluated and hopefully realized.
Q & A
Q. What are the standard synthetic routes for 8-(Trifluoromethoxy)quinolin-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization of precursors : For example, reacting trifluoromethoxy-substituted aniline derivatives with ketones or aldehydes under acidic or basic conditions to form the quinoline core .
- Functional group introduction : The trifluoromethoxy group can be introduced via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography with eluents like hexanes:EtOAc (8.5:1.5) is effective for isolating the amine-substituted quinoline derivative, yielding ~73% purity .
Q. Key Optimization Parameters :
- Temperature : Controlled heating (e.g., 80–120°C) improves cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd-based catalysts may accelerate coupling steps for trifluoromethoxy group installation.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.93 (quinoline H), 7.42 (aromatic H), and 4.46 (amine protons) confirm structure .
- ¹³C NMR : Signals for CF₃O (δ 120–125 ppm) and quinoline carbons (δ 130–150 ppm) validate substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (e.g., [M+H]+ = 229.0589) ensures molecular formula accuracy .
- HPLC : Purity >98% is achievable using C18 columns and acetonitrile/water gradients .
Q. How should researchers handle solubility and stability challenges during experiments?
- Solubility :
- Stability :
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. inactive results) be resolved?
- Structural Analysis : Compare substituent positions (e.g., 8-CF₃O vs. 5-NH₂) using X-ray crystallography or DFT calculations to assess electronic effects .
- Biological Assay Conditions :
- Test across multiple cell lines (e.g., Plasmodium falciparum for antimalarial activity) to rule out cell-specific effects .
- Validate target engagement via enzyme inhibition assays (e.g., kinase profiling) .
- SAR Studies : Replace the trifluoromethoxy group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to probe activity trends .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the CF₃O moiety .
- QSAR Models : Develop regression models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to predict bioactivity .
- MD Simulations : Simulate binding stability over 100 ns trajectories to assess conformational flexibility .
Q. How can researchers optimize this compound for selective targeting in neurological disorders?
- Structural Modifications :
- In Vitro Screening :
- Test against neuronal cell lines (e.g., SH-SY5Y) and measure markers like Aβ aggregation or tau phosphorylation .
- Mechanistic Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
